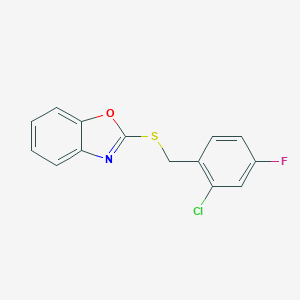![molecular formula C18H14Cl2N4OS3 B283984 N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B283984.png)
N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide, also known as CPTH, is a novel small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. CPTH is a thiazole-based compound that has shown promising results in various studies for its ability to inhibit the activity of histone acetyltransferases (HATs) and histone deacetylases (HDACs).
作用机制
N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide inhibits the activity of HATs and HDACs by binding to their active sites, leading to the alteration of histone acetylation and gene expression. The inhibition of HATs and HDACs by this compound has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. This compound has also been shown to modulate the activity of transcription factors, such as NF-κB and STAT3, which play a critical role in regulating immune responses and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-tumor activity in various cancer cell lines, including breast, lung, prostate, and colon cancer. This compound has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to modulate immune responses and inflammation, making it a potential therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
实验室实验的优点和局限性
N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for HATs and HDACs. This compound has also been shown to exhibit low toxicity in animal models, making it a potential candidate for clinical trials. However, this compound has several limitations, including its low solubility in aqueous solutions, which can limit its bioavailability and efficacy. Additionally, this compound has a short half-life in vivo, which can limit its therapeutic potential.
未来方向
There are several future directions for the development of N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide as a therapeutic agent. One potential direction is the development of more potent analogs of this compound that exhibit improved solubility and bioavailability. Another direction is the development of combination therapies that target multiple pathways involved in disease pathogenesis. Additionally, the elucidation of the molecular mechanisms underlying the anti-tumor and neuroprotective effects of this compound could provide insights into the development of novel therapies for cancer and neurodegenerative diseases.
合成方法
The synthesis of N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide involves the reaction of 4-chlorophenyl isothiocyanate with 4-(4-chlorophenyl)-2-aminothiazole to form the intermediate compound, which is then reacted with N-acetyl hydrazine to produce the final product. The purity of this compound can be achieved by recrystallization or column chromatography. The yield of the synthesis process is typically around 50%.
科学研究应用
N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammatory diseases. This compound is a potent inhibitor of HATs and HDACs, which play a critical role in regulating gene expression, chromatin structure, and cellular processes. The dysregulation of HATs and HDACs has been implicated in the development and progression of various diseases, making them attractive targets for drug development.
属性
分子式 |
C18H14Cl2N4OS3 |
|---|---|
分子量 |
469.4 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-3-[[2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl]acetyl]amino]thiourea |
InChI |
InChI=1S/C18H14Cl2N4OS3/c19-12-3-1-11(2-4-12)15-9-27-18(22-15)28-10-16(25)23-24-17(26)21-14-7-5-13(20)6-8-14/h1-9H,10H2,(H,23,25)(H2,21,24,26) |
InChI 键 |
KIDPVKSWVHKDFW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CSC(=N2)SCC(=O)NNC(=S)NC3=CC=C(C=C3)Cl)Cl |
规范 SMILES |
C1=CC(=CC=C1C2=CSC(=N2)SCC(=O)NNC(=S)NC3=CC=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{4-[6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-ethoxyphenoxy}acetamide](/img/structure/B283901.png)
![6-Amino-4-{3-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283902.png)
![6-Amino-3-(4-methoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283903.png)
![6-Amino-3-(4-methylphenyl)-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283904.png)
![6-Amino-3-(4-chlorophenyl)-4-(4-isopropylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283907.png)
![6-Amino-3-(4-chlorophenyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283909.png)
![6-Amino-3-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283910.png)
![6-Amino-4-(3-bromo-4-fluorophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283911.png)
![6-Amino-4-(2,3-dichlorophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283913.png)
![6-Amino-4-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283917.png)
![6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283918.png)
![6-Amino-3-(3,4-dichlorophenyl)-4-(2-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283921.png)
![6-Amino-3-(3,4-dichlorophenyl)-4-(2,3-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283922.png)

